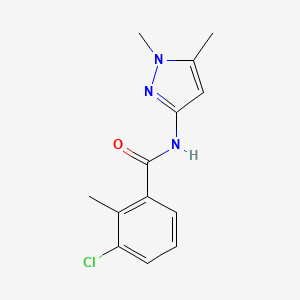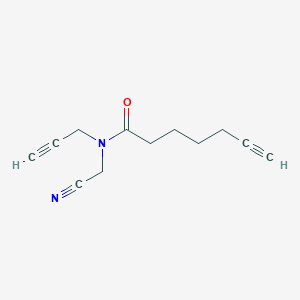
3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide, also known as CDMPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CDMPB belongs to the class of pyrazole derivatives and has been found to exhibit interesting biological activities.
作用機序
The mechanism of action of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is not fully understood, but it has been suggested that it may act as an antagonist of the TRPA1 ion channel. The TRPA1 ion channel is involved in pain perception and inflammation, and 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide's ability to block this channel may explain its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. In animal studies, 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has been shown to reduce pain and inflammation. 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is its potential use in the development of new pain management and neurodegenerative disease drugs. 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide's ability to reduce pain and inflammation and improve cognitive function makes it a promising compound for further research. However, one of the limitations of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is its relatively low potency compared to other compounds with similar biological activities. Additionally, 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide's mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide research. One direction is to investigate 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide's potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore the structure-activity relationship of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide to design more potent analogs. Additionally, further studies are needed to fully understand 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide's mechanism of action and to identify potential drug targets.
合成法
3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide can be synthesized through a multi-step process starting from 2-methylbenzoic acid. The synthesis involves the conversion of 2-methylbenzoic acid to 2-methylbenzoyl chloride, which is then reacted with 1,5-dimethylpyrazole to obtain the intermediate product. The intermediate is then chlorinated to yield the final product, 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide.
科学的研究の応用
3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has been found to exhibit potential applications in various scientific research fields. One of the most significant applications of 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide is in the study of pain and inflammation. 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has been shown to possess analgesic and anti-inflammatory properties, which make it a promising compound in the development of new pain management drugs. 3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-7-12(16-17(8)3)15-13(18)10-5-4-6-11(14)9(10)2/h4-7H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPZWSUZBEYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)

![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)